methyl 4-methyl-1-(piperidin-3-yl)-1H-pyrazole-5-carboxylate dihydrochloride
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Overview
Description
Methyl 4-methyl-1-(piperidin-3-yl)-1H-pyrazole-5-carboxylate dihydrochloride is a chemical compound that belongs to the class of pyrazole derivatives
Preparation Methods
The synthesis of methyl 4-methyl-1-(piperidin-3-yl)-1H-pyrazole-5-carboxylate dihydrochloride typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole ring, followed by the introduction of the piperidine moiety. The final step involves the esterification of the carboxylic acid group and the formation of the dihydrochloride salt. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Methyl 4-methyl-1-(piperidin-3-yl)-1H-pyrazole-5-carboxylate dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine or pyrazole ring can be modified.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 4-methyl-1-(piperidin-3-yl)-1H-pyrazole-5-carboxylate dihydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as a building block in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 4-methyl-1-(piperidin-3-yl)-1H-pyrazole-5-carboxylate dihydrochloride involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Methyl 4-methyl-1-(piperidin-3-yl)-1H-pyrazole-5-carboxylate dihydrochloride can be compared with other similar compounds such as:
1-Methyl-4-piperidinyl)piperazine: This compound shares a similar piperidine moiety but differs in its overall structure and applications.
Piperidine derivatives: These compounds are widely used in medicinal chemistry and have various pharmacological activities.
Pyrazole derivatives: These compounds are known for their diverse biological activities and are used in the development of new drugs.
The uniqueness of this compound lies in its specific combination of the pyrazole and piperidine moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H19Cl2N3O2 |
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Molecular Weight |
296.19 g/mol |
IUPAC Name |
methyl 4-methyl-2-piperidin-3-ylpyrazole-3-carboxylate;dihydrochloride |
InChI |
InChI=1S/C11H17N3O2.2ClH/c1-8-6-13-14(10(8)11(15)16-2)9-4-3-5-12-7-9;;/h6,9,12H,3-5,7H2,1-2H3;2*1H |
InChI Key |
GUZAAWRLABHCKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C2CCCNC2)C(=O)OC.Cl.Cl |
Origin of Product |
United States |
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